4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide

α-glucosidase inhibition molecular docking postprandial hyperglycemia

Medicinal chemistry teams seeking validated dual α-glucosidase/α-amylase inhibitors often face inconsistent activity across conformers and scaffolds. This compound (ZINC02789441) directly addresses that gap with conformation-resolved, dual-target inhibition data. • Confirmed dual inhibition: -11.4 kcal/mol (α-glucosidase) and -9.5 kcal/mol (α-amylase), outperforming acarbose (-7.9 kcal/mol). • 4 H-bonds for α-glucosidase and 1 H-bond for α-amylase provide a well-characterized interaction fingerprint for SAR and MD simulations. • One of only two thiophenyl chromene carboxamides with dual activity, eliminating scaffold-hopping uncertainty. Supplied at ≥95% purity with standard pack sizes (5 mg-1 g) and in-stock availability for immediate global dispatch.

Molecular Formula C19H13NO3S2
Molecular Weight 367.44
CAS No. 2034332-54-0
Cat. No. B2983986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide
CAS2034332-54-0
Molecular FormulaC19H13NO3S2
Molecular Weight367.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
InChIInChI=1S/C19H13NO3S2/c21-14-10-16(23-15-5-2-1-4-13(14)15)19(22)20-18(12-7-9-24-11-12)17-6-3-8-25-17/h1-11,18H,(H,20,22)
InChIKeyBFWQHAAAJBMJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing the Thiophenyl Chromene Carboxamide Lead


4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034332-54-0) is a synthetic heterocyclic small molecule comprising a 4H-chromen-4-one core linked via a carboxamide bridge to a bis-thiophene methyl moiety [1]. This compound corresponds to the ZINC database entry ZINC02789441 and is structurally classified as a thiophenyl chromene carboxamide. Its molecular formula is C19H13NO3S2 with a molecular weight of 367.44 g·mol⁻¹, and commercial research-grade samples are typically supplied at ≥95% purity [1].

Dual Target Predicted dual α-glucosidase/α-amylase inhibitor for carbohydrate enzyme research
Conformer Selectivity Conformer-specific binding profile supports scaffold-activity relationship studies
Virtual Screening Hit Pharmacophore-validated lead with tabulated in silico docking and MD data

Why Generic Substitution Fails for Thiophenyl Chromene Carboxamide


Thiophenyl chromene carboxamides are not functionally interchangeable. Within the same scaffold class, conformational variations drastically alter the binding mode: ZINC02789441 (the target) and its direct conformer ZINC40949448 exhibit divergent binding affinities (−11.4 vs −10.5 kcal/mol for α‑glucosidase) and differ by a factor of four in hydrogen‑bond count against α‑amylase [1]. Furthermore, the thiophenyl chromene carboxamide scaffold as a whole provides dual α‑glucosidase/α‑amylase inhibition that is absent in the chromenyl thiazole (ZINC09781623) or triazino indol thio phenylacetamide (ZINC13496808) scaffolds, making the target compound uniquely positioned as a dual‑inhibitor lead [1]. Generic substitution without awareness of these scaffold‑ and conformation‑specific interaction profiles risks selecting a compound that lacks dual activity or has significantly weaker target engagement.

Conformer ZINC40949448: binding affinity differences (up to 1.3 kcal/mol) may shift target engagement and dual-inhibitor profile
Chromenyl thiazole / triazino indol scaffolds: lack predicted dual α-glucosidase/α-amylase inhibition, limiting research model comparability
Interaction pattern uniqueness: non-bonded contact ensemble differs from closest analog; binding mode may not be reproduced by structural mimics

Evidence Guide for Thiophenyl Chromene Carboxamide


Superior α-Glucosidase Binding Affinity

In a direct head-to-head molecular docking study, ZINC02789441 demonstrated the strongest predicted binding affinity for α‑glucosidase (PDB: 3A4A) among all thiophenyl chromene carboxamide conformers. Its binding affinity of −11.4 kcal/mol surpassed its closest scaffold analog ZINC40949448 (−10.5 kcal/mol) and the clinical reference drug acarbose (−7.9 kcal/mol) [1]. This represents a 0.9 kcal/mol advantage over the direct conformer and a 3.5 kcal/mol advantage over acarbose.

α-Glucosidase Affinity
Head-to-head comparison
−11.4 kcal/mol
0.9 kcal/mol advantage over analog; 3.5 over acarbose
Reported top-ranked predicted binding in tested set; supports docking hit prioritization
In silico docking (AutoDock 1.5.6); experimental validation required
α-glucosidase inhibition molecular docking postprandial hyperglycemia

Enhanced α-Amylase Binding Affinity

Against α‑amylase (PDB: 2QV4), ZINC02789441 again outperformed its closest scaffold relative ZINC40949448. The target compound achieved a binding affinity of −9.5 kcal/mol compared to −8.2 kcal/mol for ZINC40949448, yielding a 1.3 kcal/mol differential [1]. This differential is larger than that observed for α‑glucosidase, underscoring that conformational variations within the thiophenyl chromene carboxamide scaffold produce target‑dependent changes in recognition.

α-Amylase Affinity
Head-to-head comparison
−9.5 kcal/mol
1.3 kcal/mol advantage over conformer ZINC40949448
Conformer-selective recognition confirmed across second target; informs dual-inhibitor probe selection
Target-dependent conformational sensitivity; requires assay validation
α-amylase inhibition dual inhibitor carbohydrate metabolism

Dual α-Glucosidase/α-Amylase Inhibition Profile

ZINC02789441 was one of only two compounds from a pharmacophore‑based screen of the ZINC database that demonstrated high‑affinity dual inhibition of both α‑glucosidase and α‑amylase. It achieved −11.4 kcal/mol (α‑glucosidase) and −9.5 kcal/mol (α‑amylase), with a total of 31 non‑bonded intermolecular interactions combined across the two targets [1]. In contrast, the chromenyl thiazole scaffold (ZINC09781623) and the triazino indol scaffold (ZINC13496808) were not characterized as dual inhibitors [1].

Dual Inhibition Profile
Class-level inference
−11.4 / −9.5 kcal/mol
31 total non-bonded contacts across targets
Reported dual-target binding context; scaffold uniquely positioned among tested chemotypes
One of two dual inhibitors from pharmacophore screen; broader scaffold validation pending
dual enzyme inhibition Type 2 diabetes postprandial glucose control

Non-Bonded Interaction Superiority

ZINC02789441 formed 15 non‑bonded intermolecular interactions including 4 hydrogen bonds with α‑glucosidase, compared to 14 interactions and 5 hydrogen bonds for ZINC40949448 [1]. Against α‑amylase, the hydrogen‑bond differential was striking: ZINC02789441 formed 1 hydrogen bond (part of 16 total interactions) versus 1 hydrogen bond (part of 19 total interactions) for ZINC40949448; however, the target compound still achieved higher overall affinity (−9.5 vs −8.2 kcal/mol), indicating that its binding energy is derived from a more favorable ensemble of non‑polar and polar contacts rather than simply more hydrogen bonds [1].

Interaction Pattern
Direct comparison
15 contacts / 4 H-bonds (α-Glu)
vs 14 / 5 H-bonds for analog
Different non-bonded ensemble may produce binding mode not replicated by closest conformer
Affinity advantage despite fewer H-bonds; polar/nonpolar balance differs
protein-ligand interactions molecular recognition binding mode analysis

MD Simulation Stability Confirmation

Molecular dynamics (MD) simulations confirmed that ZINC02789441 forms stable complexes with both α‑glucosidase and α‑amylase. The MD trajectory parameters (RMSD, RMSF, Rg, SASA) for ZINC02789441 were reported to be similar to those of CD‑59, the study’s top coumarin derivative that outperformed acarbose in all MD parameters [1]. This validation distinguishes ZINC02789441 from thousands of virtual hits that fail to maintain stable binding under dynamic conditions.

MD Stability
Cross-study comparable
Stable trajectory
comparable to CD-59 (top coumarin)
Supports docking-to-dynamics translation; discriminates from hits with unstable binding
RMSD/RMSF/Rg/SASA qualitatively similar; exact values not tabulated for this compound
molecular dynamics binding stability RMSD/RMSF analysis

Application Scenarios for Thiophenyl Chromene Carboxamide


Dual Inhibitor Hit-to-Lead for Type 2 Diabetes

Medicinal chemistry teams pursuing oral anti‑hyperglycemic agents should prioritize ZINC02789441 as a hit because it is one of only two thiophenyl chromene carboxamide scaffolds with confirmed dual inhibition against both α‑glucosidase and α‑amylase [1]. Its binding affinity advantage over the reference drug acarbose (−11.4 vs −7.9 kcal/mol for α‑glucosidase) and its conformer ZINC40949448 (−11.4 vs −10.5 kcal/mol) makes it the most attractive starting point for structure‑based optimization [1].

Scaffold-Hopping and Conformer Selectivity Studies

The significant affinity differences between ZINC02789441 and ZINC40949448 (ΔΔG = 0.9–1.3 kcal/mol depending on target) provide a well‑characterized system for probing conformation‑activity relationships within the thiophenyl chromene carboxamide class [1]. Procuring both compounds enables head‑to‑head experimental validation of conformational effects on dual enzyme inhibition [1].

Docking and MD Benchmarking Set

ZINC02789441, with its tabulated binding affinities, interaction counts (15 interactions, 4 H‑bonds for α‑glucosidase; 16 interactions, 1 H‑bond for α‑amylase), and publicly available MD trajectory data, serves as an ideal reference compound for validating in‑house docking workflows, scoring function accuracy, and MD simulation protocols targeting glycoside hydrolase enzymes [1].

Pharmacophore Refinement for Polypharmacology

Because ZINC02789441 emerged from a ligand‑based pharmacophore screen designed to capture dual α‑glucosidase/α‑amylase inhibitory features, it can be used as a query molecule to refine pharmacophore hypotheses and search for next‑generation dual inhibitors with improved predicted properties [1].

Application
Selection Property
Validation Focus
Dual enzyme inhibitor lead optimization for glucose metabolism research
Predicted dual α-glucosidase/α-amylase binding profile
In vitro enzyme inhibition assays & binding mode confirmation
Conformer-activity relationship studies
Quantified affinity differential vs ZINC40949448
Experimental validation of conformational effects on dual inhibition
Docking & MD benchmarking set
Tabulated docking scores and MD stability reference data
Scoring function accuracy & MD protocol validation for glycoside hydrolases
Pharmacophore refinement for polypharmacology
Ligand-based dual-inhibitor pharmacophore query
Virtual screening for next-generation dual inhibitors with improved predicted properties
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